molecular formula C23H18Cl2N2O2 B2655190 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-17-6

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2655190
CAS No.: 317822-17-6
M. Wt: 425.31
InChI Key: TYCHKPWSLCUDRC-UHFFFAOYSA-N
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Description

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of benzoyl, dichlorophenyl, and methyl groups attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzylamine with 2-methylquinoxaline-3-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using automated reactors and continuous flow systems. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce quinoxaline-2-ols. Substitution reactions can lead to a variety of substituted quinoxalines with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H18Cl2N2O2C_{23}H_{18}Cl_2N_2O_2 and is classified under quinoxaline derivatives. Its structure features a benzoyl group attached to a quinoxalinone core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one as an anticancer agent. Research indicates that quinoxaline derivatives can exert antiproliferative effects through various mechanisms, including:

  • Inhibition of Topoisomerases : These enzymes are critical for DNA replication and repair. Compounds like this compound have shown promise in inhibiting topoisomerase II, which can lead to cancer cell death .
  • Targeting Receptor Tyrosine Kinases : The compound may interact with various receptor tyrosine kinases involved in cancer progression, including EGFR and HER2 .

Case Studies

A study focused on the synthesis and characterization of quinoxalinone derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-15) . The structure–activity relationship (SAR) analysis indicated that specific substituents on the quinoxaline scaffold enhanced anticancer efficacy.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes:

  • Cyclooxygenase-2 (COX-2) : This enzyme plays a role in inflammation and pain. In vitro studies have shown that quinoxaline derivatives can inhibit COX-2 activity, suggesting their potential use as anti-inflammatory agents .
  • Lactate Dehydrogenase (LDHA) : Inhibition of LDHA is another mechanism through which these compounds may exert therapeutic effects, particularly in cancer metabolism where LDHA is often upregulated .

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinoxaline derivatives. Studies indicate that certain structural modifications can enhance antibacterial and antifungal activities. For instance, compounds with electron-withdrawing groups demonstrated improved antimicrobial efficacy against various pathogens .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer pathways. These computational approaches help elucidate the mechanism of action at the molecular level and guide further modifications for enhanced activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
  • 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-ol
  • 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-thiol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl and dichlorophenyl groups enhances its reactivity and potential for various applications compared to other quinoxaline derivatives.

Biological Activity

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and antibacterial properties. This article delves into its synthesis, mechanisms of action, and biological efficacy, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18Cl2N2O2C_{23}H_{18}Cl_2N_2O_2. It features a quinoxaline core substituted with a benzoyl group and a dichlorophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinoxaline derivatives with benzoyl chloride and dichlorobenzyl derivatives under controlled conditions. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit notable anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) cells. For instance, one study reported an IC50 value for a related compound that was comparable to standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action :
    • Inhibition of Tubulin Polymerization : Quinoxaline derivatives disrupt microtubule dynamics, leading to cell cycle arrest.
    • Topoisomerase II Inhibition : They also interfere with topoisomerase II activity, preventing DNA replication in cancer cells .

Antibacterial Activity

The compound has demonstrated antibacterial properties against various strains, suggesting potential applications in treating infections. The mechanism involves the inhibition of bacterial enzyme systems critical for cell wall synthesis and metabolism .

Case Study 1: Anticancer Efficacy

In a comparative study involving several quinoxaline derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those observed for control drugs like diclofenac .

CompoundCell LineIC50 (µg/mL)
4-benzoyl...MCF796.19 ± 5.39
Control (Doxorubicin)MCF70.53 ± 0.04

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure–Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is influenced by their structural components. The presence of electron-withdrawing groups such as chlorine enhances their potency against cancer cells by increasing electron deficiency on the aromatic ring, facilitating interactions with biological targets .

Properties

IUPAC Name

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-11-12-18(24)19(25)13-16)20-9-5-6-10-21(20)27(15)23(29)17-7-3-2-4-8-17/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHKPWSLCUDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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